molecular formula C7H3Cl2FO4S B1422611 2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid CAS No. 766532-96-1

2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid

Cat. No. B1422611
M. Wt: 273.06 g/mol
InChI Key: BRTMUPFAXVMUIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid” is a chemical compound with the linear formula C7H4Cl2O4S . It has a molecular weight of 255.08 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid” is represented by the linear formula C7H4Cl2O4S . The compound has a molecular weight of 255.08 .


Physical And Chemical Properties Analysis

The compound “2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid” has a molecular weight of 273.06 g/mol . It has a computed XLogP3-AA of 2.2, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 5 . The compound also has a rotatable bond count of 2 . Its exact mass is 271.9113133 g/mol, and its monoisotopic mass is also 271.9113133 g/mol . The topological polar surface area of the compound is 79.8 Ų .

Scientific Research Applications

Application in Medicinal Chemistry

  • Specific Scientific Field: Medicinal Chemistry .
  • Summary of the Application: This compound has been used in the synthesis of a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, which have been studied as potential antidiabetic agents .
  • Methods of Application or Experimental Procedures: The 2-chloro-5-(chlorosulfonyl)-4-nitrobenzoic acid was prepared from 2-chloro-4-nitro benzoic acid. This was then reacted with commercially available para-chloro substituted aniline in DMF to yield 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoic acid .
  • Results or Outcomes: The results of in vitro antidiabetic study against α-glucosidase indicated that compound 5o bearing 2-CH3-5-NO2 substituent on phenyl ring was found to be the most active compound against both enzymes. The electron donating (CH3) group and electron withdrawing (NO2) group on a phenyl ring highly favored the inhibitory activity against these enzymes .

Application in Organic Synthesis

  • Specific Scientific Field: Organic Synthesis .
  • Summary of the Application: This compound is an aryl fluorinated building block used in organic synthesis . It participates in the synthesis of N-alkylated 4-substituted methylsulfonylanthranilic acid derivatives .
  • Results or Outcomes: The outcomes of this application are the synthesized N-alkylated 4-substituted methylsulfonylanthranilic acid derivatives . These derivatives could have various applications depending on their specific structures and properties.

Application in Analytical Chemistry

  • Specific Scientific Field: Analytical Chemistry .
  • Summary of the Application: This compound can be analyzed by reverse phase (RP) High Performance Liquid Chromatography (HPLC) method . This is a technique in analytical chemistry used to separate, identify, and quantify each component in a mixture.
  • Methods of Application or Experimental Procedures: The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid. For Mass-Spec (MS) compatible applications the phosphoric acid needs to be replaced with formic acid .
  • Results or Outcomes: The outcomes of this application are the successful separation, identification, and quantification of the compound using HPLC .

properties

IUPAC Name

2-chloro-5-chlorosulfonyl-3-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO4S/c8-6-4(7(11)12)1-3(2-5(6)10)15(9,13)14/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRTMUPFAXVMUIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)Cl)F)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid
Reactant of Route 2
2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid
Reactant of Route 3
Reactant of Route 3
2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid
Reactant of Route 4
Reactant of Route 4
2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid
Reactant of Route 5
2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid
Reactant of Route 6
2-Chloro-5-(chlorosulfonyl)-3-fluorobenzoic acid

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